molecular formula C9H16O3 B113844 Glycidyl hexanoate CAS No. 17526-74-8

Glycidyl hexanoate

Cat. No.: B113844
CAS No.: 17526-74-8
M. Wt: 172.22 g/mol
InChI Key: LYJNHHFSQGRJFP-UHFFFAOYSA-N
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Description

Glycidyl hexanoate, also known as hexanoic acid, oxiranylmethyl ester, is a glycidyl ester with the molecular formula C₉H₁₆O₃. It is a colorless liquid with a faint odor and is primarily used in the synthesis of various chemical compounds. This compound is known for its reactivity due to the presence of an epoxide group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl hexanoate can be synthesized through the esterification of hexanoic acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of hexanoic acid and glycidol into a reactor, where the esterification takes place. The product is then separated and purified using distillation columns to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Glycidyl hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glycidyl hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glycidyl hexanoate primarily involves the reactivity of its epoxide group. The epoxide ring can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of polymers, where this compound acts as a cross-linking agent, forming stable networks through covalent bonding .

Comparison with Similar Compounds

  • Glycidyl acetate
  • Glycidyl neodecanoate
  • Glycidyl methacrylate

Comparison: Glycidyl hexanoate is unique due to its specific chain length and reactivity profile. Compared to glycidyl acetate, this compound has a longer alkyl chain, which can influence its solubility and reactivity. Glycidyl neodecanoate has a more branched structure, affecting its steric properties and reactivity. Glycidyl methacrylate, on the other hand, contains a methacrylate group, making it more suitable for polymerization reactions .

Properties

IUPAC Name

oxiran-2-ylmethyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-9(10)12-7-8-6-11-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJNHHFSQGRJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938638
Record name (Oxiran-2-yl)methyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17526-74-8
Record name Hexanoic acid, 2,3-epoxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Oxiran-2-yl)methyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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